
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate: is a complex organic compound characterized by its multiple trimethylsilyl groups and a methanesulfonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
Formation of Ureido Group: The protected intermediate is then reacted with an isocyanate to form the ureido group.
Introduction of Methanesulfonothioate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate moiety.
Reduction: Reduction reactions can target the ureido group, converting it to an amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Oxidation can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonothioate and ureido groups.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonothioate or ureido functionalities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonothioate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ureido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonate
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Ethanesulfonothioate
Uniqueness
The unique combination of trimethylsilyl, ureido, and methanesulfonothioate groups in S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H52N2O8S2Si4 |
|---|---|
Peso molecular |
649.1 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,5S)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C22H52N2O8S2Si4/c1-34(26,27)33-15-14-23-22(25)24-21-20(32-38(11,12)13)19(31-37(8,9)10)18(30-36(5,6)7)17(29-21)16-28-35(2,3)4/h17-21H,14-16H2,1-13H3,(H2,23,24,25)/t17?,18-,19?,20?,21+/m0/s1 |
Clave InChI |
LZAQBNGRCZMVRW-MMJZMHEISA-N |
SMILES isomérico |
C[Si](C)(C)OCC1[C@@H](C(C([C@@H](O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC1C(C(C(C(O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


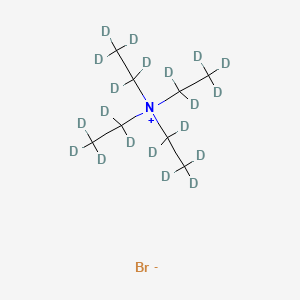

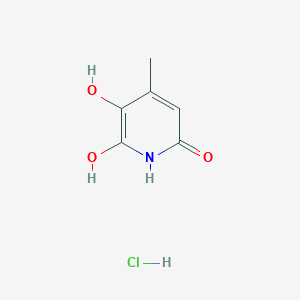

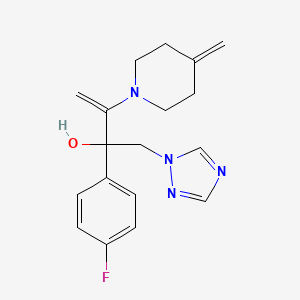
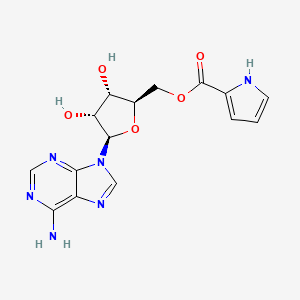
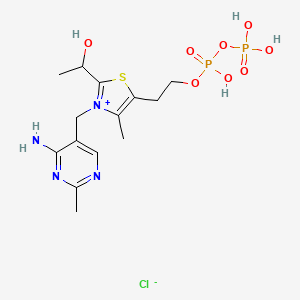
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

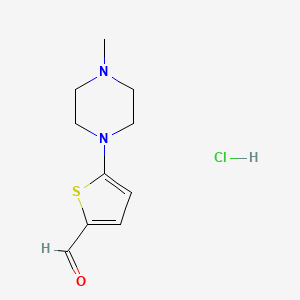
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


